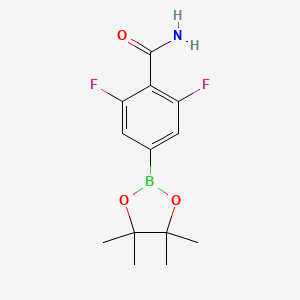

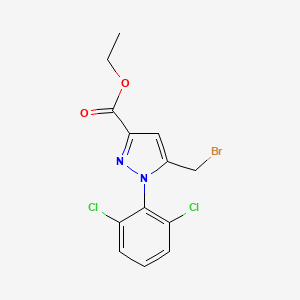

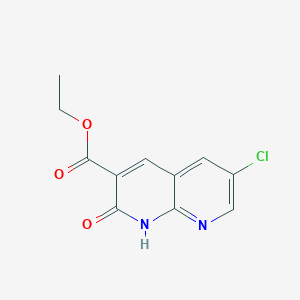

![molecular formula C15H17N3O2 B1397291 3-氨基-4-[(4-吡啶基甲基)氨基]苯甲酸乙酯 CAS No. 1220018-24-5](/img/structure/B1397291.png)

3-氨基-4-[(4-吡啶基甲基)氨基]苯甲酸乙酯

描述

Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate is a chemical compound with the empirical formula C11H16N2O2 . It is a solid substance and is considered an important intermediate of dabigatran etexilate, which has oral anticoagulant properties .

Molecular Structure Analysis

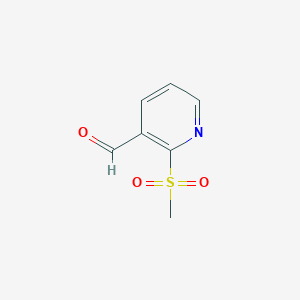

The benzene ring in the molecule forms a dihedral angle of 63.29 (15) with the pyridine ring . The N2—C5 bond [1.386 (3) A ̊] is slightly shorter than the N1—C4 bond [1.412 (4) A ̊], implying that the –NH–CH3 group is a stronger electron-donating group compared to the NH2 group, thus resulting in a slightly shorter bond length .Physical And Chemical Properties Analysis

Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate is a solid substance . It has a molecular weight of 208.26 . The SMILES string representation of the molecule is O=C(OCC)CCNCC1=CC=NC=C1 .科学研究应用

Hydrogen-Bonded Supramolecular Structures

Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate has been studied for its potential in forming hydrogen-bonded supramolecular structures. One such study revealed how molecules of similar compounds are linked via hydrogen bonds into chains and sheets, contributing to the formation of intricate three-dimensional framework structures. These studies are pivotal in understanding molecular interactions and designing new materials with specific properties (Portilla et al., 2007).

Synthesis Technology and Optimization

Research has also been conducted to optimize the synthesis technology of related compounds, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate. By using specific starting materials and catalysts, researchers have been able to achieve high yields, indicating a stable and efficient synthesis process that could be scaled for industrial production (Fang Qiao-yun, 2012).

Nonlinear Optical Properties

The compound and its derivatives have been examined for their nonlinear optical properties. For instance, two derived Schiff base compounds synthesized from ethyl-4-amino benzoate showed significant nonlinear refractive indices and optical limiting properties, making them potential candidates for optical limiters and other photonics applications (Hasanain A. Abdullmajed et al., 2021).

Molecular Mimics in Enzyme Studies

There's research indicating that cadmium(II) complexes of certain ethyl benzoate derivatives can mimic enzyme activities, such as phosphatase and β-lactamase activities. These findings are crucial for understanding enzyme mechanisms and designing enzyme inhibitors or therapeutic agents (Lena J. Daumann et al., 2012).

Antimicrobial and Molecular Docking Studies

The compound's derivatives have been subjected to antimicrobial activity tests and molecular docking studies, providing insights into their potential as antimicrobial agents and their interaction mechanisms with bacterial enzymes. These studies are significant for drug design and understanding the molecular basis of antibacterial action (R. M. Shakir et al., 2020).

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

属性

IUPAC Name |

ethyl 3-amino-4-(pyridin-4-ylmethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-20-15(19)12-3-4-14(13(16)9-12)18-10-11-5-7-17-8-6-11/h3-9,18H,2,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLICZZMSGFDDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。